molecular formula C14H17ClF3NO3 B2418331 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide CAS No. 2411260-79-0

2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide

Cat. No. B2418331
CAS RN: 2411260-79-0
M. Wt: 339.74
InChI Key: NJJCRTBTDZIAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide, also known as TFP, is a chemical compound that has been widely used in scientific research. TFP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain sensation, appetite, and mood regulation. TFP has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety.

Mechanism Of Action

2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide inhibits FAAH by binding to the active site of the enzyme, preventing the breakdown of endocannabinoids such as anandamide. This leads to increased levels of endocannabinoids, which can modulate various physiological processes. 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has been shown to be a potent and selective inhibitor of FAAH, with little to no effect on other enzymes.
Biochemical and Physiological Effects
2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has been shown to modulate various physiological processes, including pain sensation, inflammation, and anxiety. Inhibition of FAAH leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes. 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has been shown to be effective in reducing pain and inflammation in animal models, and has also been shown to have anxiolytic effects.

Advantages And Limitations For Lab Experiments

2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of FAAH, with little to no effect on other enzymes. 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide is also relatively stable and easy to synthesize. However, 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These factors need to be taken into consideration when designing experiments using 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide.

Future Directions

There are several future directions for research on 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide. One area of interest is the potential therapeutic applications of 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide, particularly in the treatment of pain, inflammation, and anxiety. Further studies are needed to determine the efficacy and safety of 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide in humans. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have improved therapeutic potential. Additionally, studies are needed to further elucidate the physiological processes modulated by 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide and other FAAH inhibitors.

Synthesis Methods

2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide can be synthesized using various methods, including the reaction of 2-(trifluoromethoxy)benzylamine with 3-bromopropionic acid, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2-(trifluoromethoxy)benzylamine with 3-(chloromethyl)propionic acid, followed by reaction with sodium hydroxide and chlorination with thionyl chloride. Both methods yield 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide as a white crystalline solid.

Scientific Research Applications

2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has been extensively used in scientific research, particularly in the field of cannabinoid pharmacology. 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has been shown to be a potent and selective inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of endocannabinoids, which can modulate various physiological processes. 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has been studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety.

properties

IUPAC Name

2-chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3NO3/c1-9(15)13(21)19-7-10(8-20)6-11-4-2-3-5-12(11)22-14(16,17)18/h2-5,9-10,20H,6-8H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJCRTBTDZIAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(CC1=CC=CC=C1OC(F)(F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.